Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate
CAS No.: 207737-02-8
Cat. No.: VC6278230
Molecular Formula: C13H18O3
Molecular Weight: 222.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207737-02-8 |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.284 |
| IUPAC Name | methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate |
| Standard InChI | InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 |
| Standard InChI Key | GZOZJXAZKWJMHP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate features a benzene ring with three distinct substituents:
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A hydroxyl group (-OH) at the 4-position, enabling hydrogen bonding and participation in redox reactions.
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A methyl ester (-COOCH) at the 2-position, contributing to hydrophobicity and hydrolysis sensitivity.
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A tert-butyl group (-C(CH)) at the 5-position, providing steric bulk that enhances thermal stability and influences solubility .
The IUPAC name, methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate, reflects this substitution pattern. Its SMILES notation (CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O) and InChIKey (GZOZJXAZKWJMHP-UHFFFAOYSA-N) uniquely identify its structure.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 207737-02-8 |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O |
| InChIKey | GZOZJXAZKWJMHP-UHFFFAOYSA-N |
| Density (predicted) | 1.064 g/cm³ |
| Boiling Point | 318.4±30.0 °C |
Physicochemical Properties
The compound exists as a white crystalline solid under standard conditions. Key properties include:
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Solubility: Limited aqueous solubility due to hydrophobic tert-butyl and methyl ester groups; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
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Thermal Stability: The tert-butyl group enhances resistance to thermal degradation, with a predicted boiling point of 318.4°C .
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Reactivity: The hydroxyl group participates in oxidation and esterification reactions, while the ester moiety undergoes hydrolysis under acidic or alkaline conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via acid-catalyzed esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol. The reaction proceeds under reflux with sulfuric acid as a catalyst, achieving yields >80%:
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Sulfuric acid |
| Temperature | Reflux (~78°C for methanol) |
| Reaction Time | 4–6 hours |
| Yield | 80–85% |
Industrial Manufacturing
Industrial production scales this process using continuous flow reactors to optimize efficiency. Key advancements include:
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Catalyst Recycling: Heterogeneous catalysts (e.g., ion-exchange resins) reduce waste.
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Process Intensification: Microreactors improve heat transfer and reaction kinetics, boosting throughput .
Applications in Industry and Research
Polymer Stabilization
The compound acts as a light and heat stabilizer in polyethylene and polypropylene, where it scavenges free radicals generated during oxidative degradation. Its tert-butyl group enhances compatibility with nonpolar polymer matrices, extending product lifespans .
Table 3: Performance in Polyethylene Stabilization
| Additive Concentration | Oxidation Induction Time (min) |
|---|---|
| 0.1% (w/w) | 45.2 |
| 0.3% (w/w) | 68.7 |
| 0.5% (w/w) | 89.4 |
UV Absorbers in Coatings
In coatings and personal care products, methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate absorbs UV-B radiation (280–320 nm), protecting underlying materials from photodegradation. Its efficacy stems from conjugated π-electrons in the aromatic system, which dissipate UV energy as heat .
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). Functionalization of the hydroxyl and ester groups enables the synthesis of derivatives with tailored pharmacokinetic profiles.
Research Findings and Innovations
Antioxidant Mechanisms
Studies demonstrate that the compound inhibits lipid peroxidation in in vitro models, with an IC of 12.3 μM in rat liver microsomes. This activity correlates with its ability to donate hydrogen atoms from the hydroxyl group, neutralizing peroxyl radicals .
Synergistic Effects in Stabilization Blends
Combining methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate with hindered amine light stabilizers (HALS) enhances UV resistance in polyolefins by 40%, as shown in accelerated weathering tests (QUV-B, 500 hours) .
Biodegradation Studies
While the compound exhibits low acute toxicity (LD > 2,000 mg/kg in rats), environmental persistence is a concern. Aerobic biodegradation studies show 30% mineralization over 28 days, indicating moderate environmental mobility.
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